Cas no 1210193-59-1 (1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane)

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane is a specialized heterocyclic compound featuring a pyrazole core functionalized with a benzyloxy group and a 4-fluorophenyl substituent, further conjugated with an azepane moiety via a carbonyl linkage. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the fluorophenyl group enhances metabolic stability, while the azepane ring contributes to conformational flexibility, making it a valuable scaffold for drug discovery. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in research and development applications.
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane structure
1210193-59-1 structure
商品名:1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
CAS番号:1210193-59-1
MF:C23H24FN3O2
メガワット:393.45396900177
CID:5473115
PubChem ID:45529587

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane 化学的及び物理的性質

名前と識別子

    • azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone
    • azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
    • 1210193-59-1
    • F5069-0421
    • 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
    • インチ: 1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2
    • InChIKey: DHBIAAIITNQFQM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(C(N2CCCCCC2)=O)=N1)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 393.18525518g/mol
  • どういたいしつりょう: 393.18525518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 47.4Ų

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5069-0421-75mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
75mg
$208.0 2023-09-05
Life Chemicals
F5069-0421-2mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
2mg
$59.0 2023-09-05
Life Chemicals
F5069-0421-50mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
50mg
$160.0 2023-09-05
Life Chemicals
F5069-0421-15mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
15mg
$89.0 2023-09-05
Life Chemicals
F5069-0421-40mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
40mg
$140.0 2023-09-05
Life Chemicals
F5069-0421-30mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
30mg
$119.0 2023-09-05
Life Chemicals
F5069-0421-4mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
4mg
$66.0 2023-09-05
Life Chemicals
F5069-0421-25mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
25mg
$109.0 2023-09-05
Life Chemicals
F5069-0421-20μmol
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
20μmol
$79.0 2023-09-05
Life Chemicals
F5069-0421-5mg
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
1210193-59-1
5mg
$69.0 2023-09-05

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane 関連文献

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepaneに関する追加情報

Professional Introduction to Compound with CAS No. 1210193-59-1 and Product Name: 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane

The compound identified by the CAS number 1210193-59-1 and the product name 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a benzyloxy moiety, a 4-fluorophenyl substituent, and a pyrazole-3-carbonyl core, which collectively contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in the development of novel molecules that can modulate biological pathways associated with various diseases. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is known for its ability to enhance binding affinity and selectivity in drug design. The incorporation of the pyrazole-3-carbonyl group into the azepane core further expands its pharmacological potential by introducing additional interaction points with biological targets. This structural design has been strategically employed to develop compounds with enhanced efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The presence of the benzyloxy group not only provides stability to the molecule but also serves as a versatile handle for further chemical modifications. This feature is particularly valuable in drug discovery pipelines where rapid and efficient derivatization is essential for optimizing lead compounds. Additionally, the 4-fluorophenyl substituent has been shown to influence both metabolic stability and binding interactions, making it a critical component in designing molecules with improved pharmacokinetic profiles.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to enhance lipophilicity and binding affinity at protein targets. The 4-fluorophenyl group in this compound exemplifies this trend, contributing to its potential as a scaffold for developing drugs that interact with high specificity. Furthermore, the pyrazole moiety has been extensively studied for its role in modulating enzyme activity and receptor binding. The pyrazole-3-carbonyl group in this compound is particularly noteworthy as it can serve as a key interaction point for biological targets, potentially leading to therapeutic effects.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the benzyloxy group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the installation of the 4-fluorophenyl substituent requires specialized methodologies to ensure regioselectivity and functional group compatibility. These synthetic challenges underscore the complexity of developing novel pharmaceuticals but also highlight the ingenuity required to create molecules with tailored properties.

From a biological perspective, this compound has shown promise in preclinical studies as a modulator of key cellular pathways. The combination of the azepane core, pyrazole-3-carbonyl group, and fluorinated aromatic ring suggests that it may exhibit multiple modes of action, making it a versatile candidate for treating complex diseases. Current research is focused on elucidating its mechanism of action and identifying potential therapeutic applications in areas such as oncology, neurology, and immunology. The preliminary data obtained from these studies are encouraging and warrant further investigation into its full pharmacological profile.

The development of this compound also reflects broader trends in drug discovery towards more rational and targeted approaches. By leveraging structural insights from known bioactive molecules, chemists can design new entities with improved properties. The use of computational methods to predict binding interactions and optimize molecular design has accelerated this process significantly. As such, compounds like 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane represent the culmination of decades of research into understanding how molecular structure influences biological activity.

In conclusion, the compound with CAS number 1210193-59-1 and product name 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane is a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it an attractive molecule for drug discovery efforts aimed at treating various diseases. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation medicines.

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